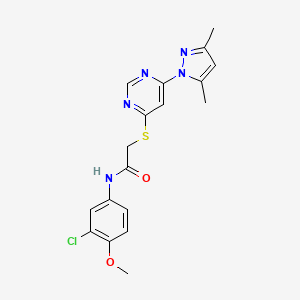
N-(3-chloro-4-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2S and its molecular weight is 403.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, with the CAS number 1251669-87-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18ClN5O2S with a molecular weight of 403.9 g/mol. The structure features a chloro-methoxyphenyl group, a thioacetamide linkage, and a pyrazolyl-pyrimidine moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1251669-87-0 |
| Molecular Formula | C18H18ClN5O2S |
| Molecular Weight | 403.9 g/mol |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing pyrazole and pyrimidine moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.
A study reported that compounds with similar structures exhibited IC50 values ranging from 0.39 µM to 3.79 µM against HCT116 and MCF7 cell lines, indicating potent anticancer activity . The mechanisms involved include the inhibition of key kinases and disruption of cell cycle progression.
Antitubercular Activity
The compound's structural analogs have also been evaluated for antitubercular activity. In one study, novel substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds demonstrated IC50 values as low as 1.35 µM, showcasing their potential as effective anti-tubercular agents .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors through its functional groups. The thioacetamide group may facilitate interactions with cellular proteins involved in signaling pathways related to cancer proliferation and tubercular infection.
Case Studies and Research Findings
Several studies have been conducted to further understand the biological activities of similar compounds:
- Anticancer Efficacy : A derivative with a similar structure was evaluated in vitro against multiple cancer cell lines showing promising results with IC50 values below 5 µM across various assays .
- Antitubercular Screening : Another study focused on a series of substituted benzamides where certain compounds exhibited significant activity against M. tuberculosis with IC90 values indicating effective inhibition at low concentrations .
- Cytotoxicity Assessment : Compounds were also tested for cytotoxicity on human embryonic kidney cells (HEK293), revealing that many derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-6-12(2)24(23-11)16-8-18(21-10-20-16)27-9-17(25)22-13-4-5-15(26-3)14(19)7-13/h4-8,10H,9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOCRAPYNGSSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














